molecular formula C20H24N2O5S B2718848 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 926032-22-6

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2718848
CAS No.: 926032-22-6
M. Wt: 404.48
InChI Key: VFWPATGDEMXTCI-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazepine ring, a benzenesulfonamide group, and multiple ethyl and methoxy substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. This step often requires the use of a dehydrating agent like thionyl chloride or phosphorus oxychloride under reflux conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via a sulfonation reaction. This involves reacting the oxazepine intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation: The final step involves the ethylation of the compound at specific positions, which can be achieved using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be critical. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known for its bioactivity.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide would depend on its specific application. Generally, the sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The oxazepine ring may also play a role in binding to specific molecular targets, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-oxo-4H-benzo[f][1,4]oxazepine-7-sulfonamide
  • 5-ethyl-2-methoxybenzenesulfonamide
  • 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Uniqueness

Compared to similar compounds, 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups and structural features. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-14-6-8-18(26-3)19(12-14)28(24,25)21-15-7-9-17-16(13-15)20(23)22(5-2)10-11-27-17/h6-9,12-13,21H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWPATGDEMXTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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